n-Butyl isocyanide

Catalog No.
S573258
CAS No.
2769-64-4
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butyl isocyanide

CAS Number

2769-64-4

Product Name

n-Butyl isocyanide

IUPAC Name

1-isocyanobutane

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h3-5H2,1H3

InChI Key

FSBLVBBRXSCOKU-UHFFFAOYSA-N

SMILES

CCCC[N+]#[C-]

Synonyms

1-isocyanobutane, butyl isocyanide, n-butylisocyanide

Canonical SMILES

CCCC[N+]#[C-]

Organic Synthesis

Due to its functional group (an isocyanide group), n-Butyl isocyanide can participate in various organic reactions. Researchers have explored its use in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. For instance, a study published in the Journal of the American Chemical Society demonstrates its application in the synthesis of β-Enaminones, a class of important intermediates in organic synthesis [1].

[1] Y. Yamamoto, M. Yamashita, H. Yasuda, "N-Substituted β-Enaminones from N-Alkylisocyanides and α,β-Unsaturated Carbonyl Compounds," Journal of the American Chemical Society (1976), 98(21), 6524-6525

Ligand Design

In coordination chemistry, n-Butyl isocyanide can act as a ligand, forming complexes with transition metals. The unique electronic properties of the isocyanide group can influence the reactivity and stability of these complexes. Research efforts are underway to explore the potential of n-Butyl isocyanide and related isocyanides in the design of novel catalysts for various chemical reactions [2].

[2] M. D. Fryzuk and T. S. Duncan, " η 1 -Isocyanides and Related Multiply Bonded Ligands," Chemical Reviews (2006), 106(8), 3893-3910

N-Butyl isocyanide, also known as 1-isocyanobutane, is an organic compound with the chemical formula C5_5H9_9N and a CAS number of 111-36-4. It appears as a colorless liquid with a strong, pungent odor. This compound is classified under organic isocyanides, which are characterized by the presence of the isocyanide functional group (-N≡C) attached to an aliphatic chain. N-Butyl isocyanide is noted for its significant reactivity and flammability, making it a hazardous material that requires careful handling and storage .

As mentioned previously, n-Butyl isocyanide's primary mechanism of action in scientific research involves its ability to form complexes with transition metals. This complex formation can influence the electronic properties of the metal center, potentially affecting the reactivity of the complex in catalytic cycles [].

n-Butyl isocyanide is a toxic compound. It is harmful upon contact with skin and inhalation. Exposure can cause serious health problems, and prolonged or repeated exposure may lead to organ damage.

Important Safety Information:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling n-Butyl isocyanide.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from light and heat.
  • Dispose of waste according to local regulations.
, including:

  • Hydrolysis: Reacts with water to form butylamine and carbon dioxide, although this reaction can be hazardous as it may lead to the release of toxic gases.
  • Polymerization: Under certain conditions, n-butyl isocyanide can polymerize, especially when heated, resulting in complex mixtures that may have varied properties .
  • Binding with Proteins: Notably, n-butyl isocyanide has been studied for its binding interactions with human hemoglobin, where it exhibits biphasic kinetics in its binding process .

Several methods exist for synthesizing n-butyl isocyanide:

  • From Butylamine and Carbonyl Compounds: N-Butyl isocyanide can be synthesized through the reaction of butylamine with phosgene or other carbonyl compounds.
  • Isocyanation of Alcohols: Another method involves the reaction of butanol with an isocyanate reagent under controlled conditions.
  • Direct Synthesis from Isocyanates: The direct reaction of butyl halides with sodium azide followed by treatment with a suitable reagent can yield n-butyl isocyanide .

N-Butyl isocyanide has several applications:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Research Tool: Its unique binding properties make it a valuable compound for studying protein interactions and mechanisms in biochemistry.
  • Potential Drug Development: Ongoing research explores its potential use in drug design due to its reactivity and biological interactions .

Interaction studies have primarily focused on n-butyl isocyanide's binding behavior with hemoglobin. These studies reveal that the compound binds cooperatively to hemoglobin, influencing its oxygen-carrying capacity. The kinetics of this interaction suggest that n-butyl isocyanide may alter the conformational states of hemoglobin, impacting its functionality under physiological conditions. Further exploration into these interactions may provide insights into therapeutic applications or toxicity mechanisms .

N-Butyl isocyanide shares structural similarities with other organic isocyanides but possesses unique characteristics that differentiate it from them. Below are some similar compounds along with a comparison:

Compound NameChemical FormulaUnique Features
Ethyl IsocyanideC3_3H7_7NShorter carbon chain; less toxic
Propyl IsocyanideC4_4H9_9NIntermediate properties between ethyl and butyl
Isobutyl IsocyanideC4_4H9_9NBranched structure; different reactivity profile
Phenyl IsocyanideC7_7H5_5NAromatic compound; distinct biological activities

N-Butyl isocyanide's longer carbon chain contributes to its unique reactivity and interaction profiles compared to these similar compounds. Its specific binding kinetics with hemoglobin further distinguish it from other simpler or branched isocyanides .

Physical Description

Clear colorless liquid with a stench; [Sigma-Aldrich MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Exact Mass

83.073499291 g/mol

Monoisotopic Mass

83.073499291 g/mol

Boiling Point

120 °C
120.0 °C

Heavy Atom Count

6

UNII

2T7Q0CK9IF

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2769-64-4

Wikipedia

N-Butyl Isocyanide

Dates

Modify: 2023-08-15

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